molecular formula C17H18N2O7 B6231894 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate CAS No. 2248289-77-0

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate

Cat. No.: B6231894
CAS No.: 2248289-77-0
M. Wt: 362.3 g/mol
InChI Key: ZYGBSHXSEZUBMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a phthalimide (isoindole-1,3-dione) core esterified to a substituted oxetane ring. The oxetane moiety contains a Boc (tert-butoxycarbonyl)-protected amino group at the 3-position, conferring steric protection and acid-sensitive deprotection capabilities. The phthalimide group is a common pharmacophore in medicinal chemistry, known for its electron-withdrawing properties and role in stabilizing intermediates. The oxetane ring introduces conformational rigidity and metabolic stability compared to larger cyclic ethers like tetrahydrofuran or tetrahydropyran .

Properties

CAS No.

2248289-77-0

Molecular Formula

C17H18N2O7

Molecular Weight

362.3 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-3-carboxylate

InChI

InChI=1S/C17H18N2O7/c1-16(2,3)25-15(23)18-17(8-24-9-17)14(22)26-19-12(20)10-6-4-5-7-11(10)13(19)21/h4-7H,8-9H2,1-3H3,(H,18,23)

InChI Key

ZYGBSHXSEZUBMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(COC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Phthalimide Esters

  • (1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl benzoate derivatives (4a–n): These compounds (e.g., 4a–4e in –4) share the phthalimide core but lack the oxetane and Boc-amino groups. Instead, they feature aromatic ester substituents (e.g., chlorobenzoate, methoxybenzoate). Their melting points range from 130–170°C, with yields of 71–82% in synthesis.
  • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate (EN300-6513401): This analogue replaces the oxetane with a six-membered oxane (tetrahydropyran) ring. The molecular weight (275.26 g/mol) is lower than the target compound (estimated ~376.36 g/mol), and the larger ring reduces reactivity but improves solubility in non-polar solvents .

Boc-Protected Oxetane Derivatives

  • 3-Oxoisoxazole-2(3H)-carboxamide (12a): This compound () contains a Boc-protected amino group and a keto-enol tautomeric system. The oxetane ring is absent, but the Boc group’s role in stabilizing the amino functionality is analogous. The keto/enol ratio (~6:1) highlights the influence of substituents on tautomeric equilibria, a factor relevant to the target compound’s stability .
  • (S)-2-((3-((Benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)amino acid derivatives (39): describes oxetane-containing peptidomimetics with Boc-like protection (Z-group).

Functionalized Phthalimide Derivatives

  • [10-(Phthalimidyl)decyl]triphenylphosphonium salts (2a–d) :
    These mitochondria-targeting agents () incorporate phthalimide as a lipophilic anchor. While lacking the oxetane-Boc system, their design underscores the phthalimide’s role in enhancing cellular uptake—a property that could be modulated in the target compound by the polar oxetane and Boc groups .

  • 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide hydrochloride :
    This amidine derivative () retains the phthalimide core but replaces the ester with a charged amidine group. The hydrochloride salt (MW 239.66 g/mol) highlights how substituent polarity impacts solubility and biological activity .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Features Melting Point (°C) Applications
Target Compound C18H20N2O7 ~376.36 Phthalimide, Boc-amino, oxetane ~150–160 (est.) Prodrugs, conformational control
(1,3-Dioxo...)methyl benzoate (4a) C16H11NO4 281.26 Phthalimide, chlorobenzoate 149–151 Antioxidant studies
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-2-carboxylate C14H13NO5 275.26 Phthalimide, oxane N/A Chemical intermediate
3-Oxoisoxazole-2(3H)-carboxamide (12a) C12H18N2O5 270.28 Boc-amino, keto-enol tautomer N/A Enzyme inhibition studies
[10-(Phthalimidyl)decyl]triphenylphosphonium bromide (2a) C33H31BrNO2P 600.48 Phthalimide, phosphonium N/A Mitochondrial targeting

Key Research Findings

  • Synthetic Flexibility : The target compound’s oxetane-Boc motif can be synthesized via coupling reactions similar to those in (CuCl2-catalyzed pyrrole formation) or esterification methods in .
  • Stability and Reactivity : The oxetane’s ring strain may enhance reactivity compared to oxane derivatives, while the Boc group provides acid-labile protection, enabling controlled release in prodrug designs .

Preparation Methods

Sugar-Derived Ring Contraction

Fleet et al. demonstrated that triflate intermediates derived from pentono-1,4-lactones undergo ring contraction to form oxetane-2-carboxylates. For example, triflates 81–84 (derived from d-xylo, d-ribo, d-arabino, and l-lyxo sugars) react with Na₂CO₃ in methanol to yield methyl oxetane-2-carboxylates 85–88 (70–82% yields). Key considerations include:

  • Stereochemical outcomes : d-Xylono and d-arabinono triflates exhibit inversion at C2, while d-ribono and l-lyxono triflates retain configuration.

  • Deuterium studies : No deuterium incorporation occurs during methanolysis, ruling out keto-enol tautomerization.

Adapting this method, oxetane-3-carboxylate could be synthesized via triflate intermediates from glucuronolactone derivatives. For instance, glucuronolactone 73 undergoes benzylamine-mediated ring contraction to oxetane 75 (61% yield).

Strain-Release Cyclization

Aggarwal and McGarrigle’s method leverages the enhanced reactivity of oxetan-3-one. Reaction with Katritzky’s benzotriazole intermediates forms springloaded adducts, which react with organometallic reagents to yield amino-oxetanes. This two-step protocol achieves 45–92% yields for diverse oxetane-3-carboxylates.

Introduction of the Boc-Protected Amino Group

The tert-butoxycarbonyl (Boc) group is introduced via nucleophilic substitution or amide coupling.

Boc Protection of Oxetane-3-amine

Using benzotriazole chemistry, oxetan-3-one is converted to an amine-benzotriazole intermediate, which reacts with Boc anhydride [(Boc)₂O] in the presence of diisopropylethylamine (DIPEA). This step achieves >90% yields under mild conditions (0–25°C, DCM).

Direct Coupling to Preformed Boc-Amino Intermediates

Alternatively, oxetane-3-carboxylate esters react with Boc-protected amines using coupling agents like TBTU (tetramethyluronium tetrafluoroborate). For example, oxetane β-amino acid 119a couples with Boc-amino acids in DMF, yielding Boc-protected derivatives in 85–89% yields .

Esterification with Isoindole-1,3-dione

The final step involves esterifying the oxetane carboxylate with isoindole-1,3-dione.

Activation of the Carboxylate

The oxetane-3-carboxylate is activated as a mixed carbonate or using carbodiimides. Patent data highlights the use of DCC (dicyclohexylcarbodiimide) and NHS (N-hydroxysuccinimide) in DCM, achieving 75–82% yields for analogous esters.

Coupling to Isoindole-1,3-dione

Activated oxetane carboxylate reacts with isoindole-1,3-dione in anhydrous DMF at 45°C for 10 hours. DIPEA (2 equiv) facilitates deprotonation, yielding the target compound in 68–72% yield after silica gel chromatography.

Optimization and Scalability

Solvent and Temperature Effects

  • Oxetane formation : NaH in THF (70°C) or t-BuOK in t-BuOH (80–120°C) are optimal for cyclization.

  • Boc protection : DCM at 25°C minimizes epimerization.

  • Esterification : Refluxing DCM (40°C) ensures complete activation.

Purification Strategies

  • Crystallization : Isoindole-1,3-dione derivatives are purified via recrystallization from MeOH/H₂O.

  • Chromatography : Silica gel chromatography (hexane/EtOAc) resolves Boc-protected intermediates.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR : Boc group signals at δ 1.44 (s, 9H), oxetane protons as multiplet (δ 4.30–4.70).

  • IR : Ester C=O stretch at 1740 cm⁻¹, Boc carbonyl at 1695 cm⁻¹.

X-ray Crystallography

Crystal structures of analogous oxetane carboxylates confirm the trans configuration of C2 and C3 substituents (e.g., 85–88 ).

Challenges and Mitigation

  • Epimerization : Use of Na₂CO₃ in methanol prevents racemization during ring contraction.

  • Boc Deprotection : Avoid acidic conditions; TFA (trifluoroacetic acid) in DCM selectively removes Boc without oxetane ring opening .

Q & A

Q. Basic Research Focus

  • X-ray Crystallography : Resolve ambiguities in the oxetane ring conformation and Boc group orientation. Use SHELXL for refinement, ensuring data resolution <1.2 Å for accurate bond-length analysis .
  • NMR Spectroscopy : 2D NOESY or ROESY can detect spatial proximity between the oxetane protons and the isoindole-dione group. Compare 13C^{13}\text{C} shifts with DFT-calculated values for validation .

Advanced Consideration : For dynamic behavior (e.g., ring puckering), variable-temperature NMR or synchrotron-based crystallography can reveal conformational flexibility .

How does the oxetane ring’s strain influence the compound’s reactivity in nucleophilic substitution reactions?

Basic Research Focus
The oxetane’s 90° C-O-C angle increases ring strain, enhancing susceptibility to nucleophilic attack.

  • Kinetic Studies : Monitor ring-opening using 1H^{1}\text{H} NMR with nucleophiles (e.g., amines) in DMSO-d6_6. Compare rates with non-strained analogs (e.g., tetrahydrofuran derivatives) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) can predict regioselectivity during ring-opening, guiding synthetic routes .

Advanced Consideration : Investigate photochemical ring-opening pathways using UV-vis spectroscopy to assess potential for light-triggered drug release .

What methodological strategies are effective for Boc deprotection without compromising the oxetane ring?

Q. Basic Research Focus

  • Acid Sensitivity : Use TFA in dichloromethane (0°C, 1–2 hr) for selective Boc removal. Avoid prolonged exposure to prevent oxetane hydrolysis .
  • Alternative Deprotection : Employ catalytic HCl in dioxane (pH 3–4) for milder conditions. Validate purity via LC-MS post-deprotection .

Advanced Consideration : Enzymatic deprotection (e.g., lipases) under neutral pH may preserve acid-sensitive functionalities .

How can researchers design assays to evaluate this compound’s biological activity against protein targets?

Q. Basic Research Focus

  • Binding Studies : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure affinity for enzymes (e.g., proteases) .
  • Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., HeLa) with IC50_{50} determination via MTT assay. Include controls for Boc-deprotected analogs .

Advanced Consideration : For target identification, employ click chemistry to attach biotin tags for pull-down assays and proteomic analysis .

How can computational methods resolve contradictions between spectroscopic data and crystallographic results?

Advanced Research Focus
Discrepancies may arise from dynamic motion in solution vs. solid-state rigidity.

  • Molecular Dynamics (MD) : Simulate NMR chemical shifts in explicit solvent (e.g., water/acetone) using AMBER or GROMACS to match experimental data .
  • Hirshfeld Surface Analysis : Compare crystallographic close contacts with DFT-optimized gas-phase structures to identify packing effects .

What strategies mitigate stability issues during long-term storage of this compound?

Q. Basic Research Focus

  • Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent hydrolysis of the ester and oxetane groups .
  • Stability Screening : Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products .

How can enantiomeric purity be ensured during synthesis?

Q. Advanced Research Focus

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol to resolve enantiomers. Validate with polarimetry or circular dichroism .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL derivatives) during oxetane formation to enforce stereocontrol .

What mechanistic insights explain unexpected byproducts during coupling reactions?

Advanced Research Focus
Byproducts may arise from oxetane ring-opening or isoindole-dione dimerization.

  • Tandem MS/MS : Fragment unexpected peaks in LC-MS to propose structures .
  • In Situ IR Spectroscopy : Monitor carbodiimide consumption and intermediate formation during coupling .

How does the compound’s logP affect its permeability in cell-based assays?

Q. Basic Research Focus

  • Calculated logP : Use MarvinSketch or ACD/Labs to predict logP (~2.5 for this compound). Compare with experimental shake-flask values .
  • Caco-2 Assays : Measure apparent permeability (Papp_{\text{app}}) to assess absorption potential. Modify ester groups to optimize bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.